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molecular formula C7H6N2O4 B8427316 3-Methoxy-6-nitro-pyridine-2-carbaldehyde

3-Methoxy-6-nitro-pyridine-2-carbaldehyde

Cat. No. B8427316
M. Wt: 182.13 g/mol
InChI Key: DBYCCIOLSNTFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=Cc1nc([N+](=O)[O-])ccc1OC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:14][OH:15].[CH3:1][O:2][c:3]1[c:4]([CH:12]=[CH2:13])[n:5][c:6]([N+:9](=[O:10])[O-:11])[cH:7][cH:8]1.[Cl:16][CH2:17][Cl:18]>>[CH3:1][O:2][c:3]1[c:4]([CH:12]=[O:15])[n:5][c:6]([N+:9](=[O:10])[O-:11])[cH:7][cH:8]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
C=Cc1nc([N+](=O)[O-])ccc1OC
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C=Cc1nc([N+](=O)[O-])ccc1OC
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClCCl

Outcomes

Product
Name
Type
product
Smiles
COc1ccc([N+](=O)[O-])nc1C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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